3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-(Benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of benzylsulfonyl, thiophene, and oxadiazole moieties
Mechanism of Action
Mode of action
1,3,4-oxadiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical pathways
1,3,4-oxadiazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
1,3,4-oxadiazole derivatives have been shown to have a variety of effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Thiophene Moiety: : The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
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Attachment of the Benzylsulfonyl Group: : The benzylsulfonyl group can be introduced through sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base like triethylamine.
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Final Coupling to Form the Propanamide: : The final step involves coupling the intermediate with a propanamide derivative, often under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although it is generally stable.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is of interest due to its known biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The combination of different functional groups might offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-(Benzylsulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide distinguishes it from other similar compounds
Properties
IUPAC Name |
3-benzylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(8-10-25(21,22)11-12-5-2-1-3-6-12)17-16-19-18-15(23-16)13-7-4-9-24-13/h1-7,9H,8,10-11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQHEVNWQAUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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